Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester
Description
Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester is a phosphorodithioate compound characterized by two dodecylphenyl groups attached to the oxygen atoms and a phenylethyl group bonded to the sulfur atom. Below, we compare this compound with structurally related phosphorodithioic acid esters and their derivatives.
Properties
CAS No. |
68479-73-2 |
|---|---|
Molecular Formula |
C44H67O2PS2 |
Molecular Weight |
723.1 g/mol |
IUPAC Name |
bis(3-dodecylphenoxy)-(2-phenylethylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C44H67O2PS2/c1-3-5-7-9-11-13-15-17-19-22-30-41-32-26-34-43(38-41)45-47(48,49-37-36-40-28-24-21-25-29-40)46-44-35-27-33-42(39-44)31-23-20-18-16-14-12-10-8-6-4-2/h21,24-29,32-35,38-39H,3-20,22-23,30-31,36-37H2,1-2H3 |
InChI Key |
HLWABVVKNMHQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)OP(=S)(OC2=CC=CC(=C2)CCCCCCCCCCCC)SCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of dialkyldithiophosphoric acid esters, including O,O-bis(dodecylphenyl) S-(phenylethyl) ester, generally involves the reaction of phosphorus pentasulfide (P4S10) with appropriate alcohols. The process typically proceeds as follows:
- Step 1: Reaction of phosphorus pentasulfide with an excess of alcohols to form the corresponding dithiophosphoric acid intermediates.
- Step 2: Esterification or substitution reactions to introduce the desired alkyl or aralkyl groups on the phosphorus center.
This method yields 0,0-dialkyldithiophosphoric acids with typical yields of 85-90% under controlled heating conditions.
Specifics for O,O-bis(dodecylphenyl) S-(phenylethyl) Ester
The alcohol components used are:
- Dodecylphenyl alcohol for the O,O-bis substitution.
- Phenylethyl alcohol for the S-substitution.
The reaction involves heating the phosphorus pentasulfide with four moles of the corresponding alcohol(s). The dodecylphenyl groups are aryl-containing alkyl groups, which are preferred for their hydrocarbon nature and stability.
The process is suitable for primary and secondary alcohols. However, care must be taken with unsaturated or aryl-substituted alcohols to avoid dehydration or decomposition during the reaction.
Reaction Conditions and Precautions
Reaction temperature must be carefully controlled to prevent violent decomposition, especially with methyl or ethyl alcohols, though this is less of a concern with bulkier aralkyl alcohols like dodecylphenyl and phenylethyl alcohols.
The reaction is generally carried out under inert atmosphere conditions to prevent oxidation or hydrolysis of reactive intermediates.
The choice of solvent and reaction time can influence the purity and yield of the final ester.
Alternative Methods and Catalysts
While the classical method uses direct reaction with phosphorus pentasulfide, alternative methods may involve:
- Use of metal salts or ammonium salts of dithiophosphoric acid as intermediates.
- Employing catalysts or activating agents to improve yields and selectivity.
However, for the specific compound O,O-bis(dodecylphenyl) S-(phenylethyl) ester, the direct reaction with P4S10 and the respective alcohols remains the authoritative method.
Detailed Research Outcomes and Data Tables
Yield and Purity Data
Structural Considerations
- The groups R and R' in the ester are typically aryl or substituted aryl groups such as phenyl or dodecylphenyl.
- The S-substituent is phenylethyl in this compound, which provides steric and electronic effects beneficial for lubricant additive performance.
Summary Table of Preparation Method
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Phosphorus pentasulfide (P4S10) + 4 mol dodecylphenyl alcohol | Heating under inert atmosphere, controlled temp | Formation of O,O-bis(dodecylphenyl) dithiophosphoric acid intermediate |
| 2 | Intermediate + phenylethyl alcohol | Continued heating, possible catalyst | Formation of O,O-bis(dodecylphenyl) S-(phenylethyl) phosphorodithioic acid ester |
| 3 | Purification | Distillation or chromatography | High purity final ester product |
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodithioic acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphorodithioic acid esters.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorodithioic acid oxides, while substitution reactions can produce a variety of substituted esters.
Scientific Research Applications
Lubricant Additives
One of the primary applications of phosphorodithioic acid esters is as additives in lubricant formulations. These compounds are known for their anti-wear and extreme pressure properties, making them suitable for high-performance lubricants used in automotive and industrial machinery.
- Case Study: Automotive Lubricants
A study demonstrated that incorporating phosphorodithioic acid esters into engine oils significantly reduced wear on engine components under high-load conditions. The ester's ability to form protective films on metal surfaces was highlighted as a key factor in enhancing the lubricity of the oil .
Agricultural Applications
Phosphorodithioic acid esters are also utilized in agriculture, particularly as pesticide formulations. Their effectiveness as surfactants allows for improved dispersion and adherence of active ingredients on plant surfaces.
- Case Study: Pesticide Efficacy
Research indicated that when phosphorodithioic acid esters were used as adjuvants in pesticide formulations, there was a notable increase in the efficacy of herbicides applied to crops. The enhanced surface activity contributed to better coverage and penetration of the herbicides, leading to improved weed control .
Environmental Applications
The environmental impact and biodegradability of phosphorodithioic acid esters have been subjects of investigation. Understanding their fate in ecological systems is crucial for assessing potential risks associated with their use.
- Data Table: Environmental Toxicity Assessment
| Parameter | Value | Source |
|---|---|---|
| Acute Toxicity to Fish | Moderate | EPA Report |
| Biodegradability | Low | OECD Screening Information |
| Toxicity to Aquatic Invertebrates | High | EPA Report |
This table summarizes key environmental parameters associated with phosphorodithioic acid esters, indicating moderate acute toxicity to fish and high toxicity to aquatic invertebrates, which necessitates careful management in agricultural and industrial applications.
Chemical Intermediates
Phosphorodithioic acid esters serve as intermediates in the synthesis of various chemical products. Their unique chemical structure allows for modifications that can lead to the development of new materials with tailored properties.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its ester groups can undergo hydrolysis, releasing active phosphorodithioic acid derivatives that can interact with cellular components.
Comparison with Similar Compounds
Bensulide (CAS 741-58-2)
- Structure: Phosphorodithioic acid, O,O-bis(1-methylethyl) S-[2-[(phenylsulfonyl)amino]ethyl] ester.
- Molecular Formula: C14H24NO4P S3.
- Applications : Pre-emergent herbicide targeting grasses and broadleaf weeds in crops like cotton and turf .
- Key Differences: Substituents: Bensulide has smaller isopropyl (O,O-bis(1-methylethyl)) groups and a sulfonamide-functionalized ethyl chain, enhancing water solubility compared to the dodecylphenyl-substituted compound.
Sodium Salt of Phosphorodithioic Acid (CAS 27205-99-8)
- Structure : Phosphorodithioic acid, O,O-bis(1-methylethyl) ester, sodium salt.
- Applications : Used in agriculture, likely as a surfactant or stabilizer in pesticide formulations .
- Key Differences :
- Ionic Nature: The sodium salt form increases water solubility and reactivity, contrasting with the neutral, lipophilic dodecylphenyl ester.
- Stability: Ionic derivatives are more prone to hydrolysis in aqueous environments compared to neutral esters.
Terbufos Sulfone (CAS Not Specified)
- Structure : Phosphorodithioic acid, S-[(1,1-dimethylethyl)sulfonylmethyl] O,O-diethyl ester.
- Applications : Systemic insecticide used against soil-dwelling pests .
- Key Differences :
- Functional Groups: Terbufos sulfone includes a sulfonylmethyl group, enhancing its oxidative stability and environmental persistence.
- Toxicity: Higher acute toxicity (LD50 oral rat: ~1.6 mg/kg) compared to bulkier esters like the dodecylphenyl variant, which may exhibit reduced mammalian toxicity due to lower bioavailability .
Zinc Salts of Mixed Phosphorodithioic Acid Esters (CAS 68457-79-4)
- Structure : Mixed O,O-bis(iso-butyl and pentyl) esters, zinc salts.
- Applications : Industrial use as lubricant additives or mineral flotation agents (e.g., Danafloat™ 871) .
- Key Differences :
- Metal Coordination: Zinc salts form complexes that enhance thermal stability and anti-wear properties, unlike neutral esters.
- Hydrophobicity: The dodecylphenyl ester’s aromatic substituents confer greater hydrophobicity than aliphatic iso-butyl/pentyl groups.
Phosphorodithioic Acid, O,O-Dimethyl S-[(2-Methyl-1,3-dithiolan-2-yl)methyl] Ester (CAS 1012-62-0)
- Structure : Contains a dithiolane ring and methyl groups.
- Applications : Historical use as an insecticide (e.g., Stauffer B 10421) .
- Key Differences :
- Molecular Weight: Lower molecular weight (290.43 g/mol) compared to the dodecylphenyl ester, which likely exceeds 600 g/mol.
- Reactivity: The dithiolane ring may undergo ring-opening reactions, unlike the stable aromatic systems in the dodecylphenyl variant.
Data Tables
Table 1. Structural and Functional Comparison
| Compound Name | CAS Number | Key Substituents | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|---|
| Target Compound* | - | O,O-bis(dodecylphenyl), S-phenylethyl | ~650 (estimated) | Industrial/Antioxidant? |
| Bensulide | 741-58-2 | O,O-isopropyl, S-sulfonamide | 397.46 | Herbicide |
| Sodium Salt (CAS 27205-99-8) | 27205-99-8 | O,O-isopropyl, Na<sup>+</sup> | 280.26 | Agricultural adjuvant |
| Terbufos Sulfone | - | O,O-diethyl, S-sulfonylmethyl | 352.44 | Insecticide |
| Zinc Mixed Esters (CAS 68457-79-4) | 68457-79-4 | O,O-iso-butyl/pentyl, Zn | 548.17 | Lubricant/Mineral flotation |
| CAS 1012-62-0 | 1012-62-0 | O,O-dimethyl, S-dithiolane | 290.43 | Insecticide |
*Note: Data for the target compound is inferred based on structural analogs.
Table 2. Physicochemical Properties
| Compound Name | Water Solubility | Log P (Predicted) | Stability |
|---|---|---|---|
| Target Compound* | Low | >8 | High (aromatic stabilization) |
| Bensulide | 123 mg/L | 3.5 | Moderate (hydrolysis-prone) |
| Sodium Salt (CAS 27205-99-8) | >500 mg/L | N/A | Low (ionic, hygroscopic) |
| Zinc Mixed Esters (CAS 68457-79-4) | Insoluble | 7.2 | High (thermal stability) |
Research Findings
- Substituent Impact : Bulky dodecylphenyl groups in the target compound likely reduce biodegradability and increase environmental persistence compared to smaller alkyl esters like Bensulide .
- Industrial Relevance : Zinc salts and sodium derivatives highlight the versatility of phosphorodithioic acid esters in diverse applications, from agriculture to metallurgy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Phosphorodithioic acid, O,O-bis(dodecylphenyl) S-(phenylethyl) ester, and how can purity be ensured?
- Methodology : Synthesis typically involves reacting dodecylphenol with phosphorus pentasulfide (PS) under anhydrous conditions to form the dithiophosphoric acid intermediate, followed by alkylation with phenylethyl bromide. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and P NMR to confirm absence of unreacted intermediates .
Q. Which analytical techniques are critical for structural elucidation and characterization of this compound?
- Approach :
- Spectroscopy : H and C NMR confirm alkyl/aryl substituents; P NMR (δ ~85–100 ppm) verifies the phosphorodithioate structure.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- Elemental Analysis : Validates stoichiometry (C, H, S, P).
- Chromatography : GC-MS or HPLC monitors stability and degradation products .
Q. How can researchers determine the physicochemical properties (e.g., solubility, logP) of this compound for experimental design?
- Protocol :
- Solubility : Test in solvents (hexane, DMSO, water) via gravimetric analysis.
- logP (Octanol-Water) : Use shake-flask method with UV spectrophotometry or HPLC quantification.
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures.
- Hydrolysis Kinetics : Conduct pH-dependent studies (buffers at pH 4, 7, 9) with LC-MS monitoring .
Advanced Research Questions
Q. What are the environmental degradation pathways of this compound, and how do structural features influence persistence?
- Analysis : Hydrolysis dominates in aqueous environments, with rate constants dependent on pH and temperature. The dodecylphenyl groups confer hydrophobicity (high logP), reducing biodegradability. Advanced oxidation processes (e.g., UV/HO) generate sulfonic acid derivatives, identified via LC-QTOF-MS. Computational models (e.g., DFT) predict reactive sites for oxidative cleavage .
Q. How can computational modeling predict the compound’s interaction with biological targets or enzymes?
- Strategy :
- Molecular Docking : Use AutoDock Vina to simulate binding to acetylcholinesterase (AChE), a target for organophosphorus compounds.
- MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100-ns trajectories.
- QSAR : Correlate substituent chain length (dodecyl vs. shorter alkyl) with inhibitory potency using regression models .
Q. What experimental designs address contradictions in reported stability data for phosphorodithioate esters?
- Resolution :
- Controlled Studies : Compare thermal stability under inert (N) vs. oxidative (air) atmospheres using TGA-DSC.
- Isomer Effects : Synthesize and test ortho- vs. para-dodecylphenyl isomers to evaluate steric impacts on hydrolysis rates.
- Interlaboratory Validation : Standardize protocols (e.g., ASTM E537) for DSC and NMR to minimize instrumentation bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
